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Compound of Interest

Compound Name: C15H24IN3O3

Cat. No.: B12621583 Get Quote

Disclaimer: A comprehensive search of chemical databases and scientific literature did not yield

a specific, well-characterized compound with the molecular formula C15H24IN3O3. The

following technical guide is based on a hypothetical molecule that fits this formula, serving as a

representative example for researchers, scientists, and drug development professionals

interested in the physical and chemical properties of novel iodinated organic compounds.

Hypothetical Structure and Rationale
To explore the potential properties of a C15H24IN3O3 molecule, we propose a hypothetical

structure incorporating common pharmacophores and functional groups relevant to drug

discovery. Our representative molecule, (S)-1-((2R,3R,4S,5R)-3-iodo-4-hydroxy-5-

(hydroxymethyl)pyrrolidin-2-yl)-N,N-dipropyl-1H-imidazole-4-carboxamide, is presented below.

Rationale for the Hypothetical Structure:

Pyrrolidine Core: A common scaffold in medicinal chemistry, often found in biologically active

compounds. The stereochemistry is defined to represent a specific isomer.

Iodine Atom: The presence of iodine significantly impacts the molecule's lipophilicity,

metabolic stability, and potential for halogen bonding interactions with biological targets. It is

placed on the pyrrolidine ring.

Imidazole-carboxamide Moiety: This group provides a combination of hydrogen bond donors

and acceptors, as well as aromatic character, which can be crucial for receptor binding.
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N,N-dipropyl Group: These alkyl chains contribute to the overall lipophilicity of the molecule.

Hydroxyl Groups: These are included to provide hydrogen bonding capabilities and influence

solubility.

Predicted Physical and Chemical Properties
The following table summarizes the predicted physical and chemical properties of our

hypothetical C15H24IN3O3 molecule. These values are estimations based on computational

models and the known properties of similar functional groups.
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Property Predicted Value Notes

Molecular Weight 421.28 g/mol
Calculated from the molecular

formula.

Melting Point 150-165 °C

Estimated range for a

crystalline solid with multiple

hydrogen bonding sites.

Boiling Point > 400 °C (decomposes)

High boiling point expected

due to polarity and molecular

weight; likely to decompose

before boiling.

Solubility

Sparingly soluble in water;

Soluble in methanol, ethanol,

DMSO, and DMF.

The presence of hydroxyl and

amide groups provides some

water solubility, but the larger

carbon skeleton and iodine

atom reduce it.

pKa

Basic pKa ~ 7.5 (pyrrolidine

nitrogen); Acidic pKa ~ 13

(hydroxyl groups)

The pyrrolidine nitrogen is

expected to be the most basic

site.

LogP 2.5 - 3.5

A measure of lipophilicity; the

value suggests moderate cell

permeability.

Appearance
White to off-white crystalline

solid

Typical appearance for many

organic compounds of this

nature.

General Experimental Protocols
The synthesis and characterization of a molecule like our hypothetical C15H24IN3O3 would

involve a multi-step process.

General Synthetic Workflow
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A plausible synthetic route could involve the coupling of a protected, iodinated pyrrolidine

derivative with a functionalized imidazole. The following diagram illustrates a general workflow.

General synthetic workflow for the hypothetical C15H24IN3O3.

Key Experimental Methodologies
Amide Coupling: To a solution of the imidazole carboxylic acid (1.0 eq) in a suitable solvent

(e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are

added. The mixture is stirred for 15 minutes before the addition of the iodinated pyrrolidine

amine (1.0 eq). The reaction is monitored by LC-MS until completion.

Purification: The crude product is purified by reverse-phase preparative HPLC using a C18

column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Structural Characterization:

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz spectrometer in a suitable

deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and

integration values are used to confirm the proton and carbon environments.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to confirm the exact

mass of the synthesized compound, matching the calculated mass for C15H24IN3O3.

Potential Biological Activity and Signaling Pathways
Given the structural features of our hypothetical molecule, it could be hypothesized to interact

with various biological targets. The presence of the pyrrolidine and imidazole moieties suggests

potential activity as an enzyme inhibitor or a receptor ligand.

Hypothetical Mechanism of Action: Kinase Inhibition
Many kinase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding pocket

of the enzyme. The imidazole-carboxamide portion of our molecule could form key hydrogen

bonds with the hinge region of a kinase, while the iodinated pyrrolidine could occupy a

hydrophobic pocket.
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The diagram below illustrates a hypothetical signaling pathway that could be modulated by a

kinase inhibitor.

Hypothetical kinase inhibition signaling pathway.

This guide provides a framework for understanding the potential properties and scientific

exploration of a novel iodinated organic compound with the formula C15H24IN3O3. The

principles and methodologies described are broadly applicable to the design, synthesis, and

evaluation of new chemical entities in drug discovery and chemical biology.

To cite this document: BenchChem. [An In-depth Technical Guide to a Representative
Iodinated Organic Compound: C15H24IN3O3]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12621583#c15h24in3o3-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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